molecular formula C12H9Cl3N2O B148231 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine CAS No. 139369-42-9

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

Cat. No. B148231
M. Wt: 303.6 g/mol
InChI Key: NNDWEKICDTYSCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine involves several steps . It starts with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline . This compound is then reduced in the presence of Raney nickel to obtain 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine .


Molecular Structure Analysis

The molecular formula of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is C12H9Cl3N2O . It has an average mass of 303.572 Da and a monoisotopic mass of 301.978058 Da .


Chemical Reactions Analysis

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine can undergo cyclizations and cyclocondensations to form benzimidazoles . It is also an intermediate in the synthesis of 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is 419.2±45.0 °C and its predicted density is 1.514±0.06 g/cm3 . Its pKa is predicted to be 3.16±0.10 .

Scientific Research Applications

Chemical Structure Analysis

  • Molecular Structure Studies : Compounds similar to 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine have been analyzed for their molecular structure, including studies on their crystal structures and intermolecular interactions (Dhakal, Parkin, & Lehmler, 2019).

Material Science Applications

  • Polymer Synthesis : These compounds have been used in synthesizing various polymers. For example, the synthesis and characterization of copper(I) complexes with related diamines have been explored, revealing insights into their potential applications in material science (Dehghanpour, Khalaj, & Mahmoudi, 2009).

  • Solubility and Stability of Polyimides : Studies have focused on the synthesis of soluble and thermally stable polyimides from unsymmetrical diamines containing aromatic groups, indicating the relevance of these compounds in developing new materials with desirable properties (Ghaemy & Alizadeh, 2009).

Environmental and Chemical Applications

  • Photomutagenicity and Phototoxicity Studies : Research on the photochemical reactions of related compounds like 4-Chloro-1,2-phenylenediamine has been conducted to understand their mutagenic and phototoxic effects, which is crucial in assessing environmental and health risks (Wang, Mosley, Stewart, & Yu, 2008).

  • Pollutant Removal from Wastewater : The effectiveness of alternative adsorbents in removing chlorophenols (similar in structure to the queried compound) from wastewater has been studied, emphasizing the role of these compounds in environmental remediation processes (Kobetičová, Galbičková, Ševčíková, & Soldán, 2014).

properties

IUPAC Name

4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O/c13-6-2-1-3-10(12(6)15)18-11-5-9(17)8(16)4-7(11)14/h1-5H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDWEKICDTYSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433533
Record name 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

CAS RN

139369-42-9
Record name 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS DOC
Number of citations: 0

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